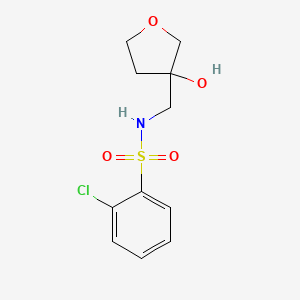

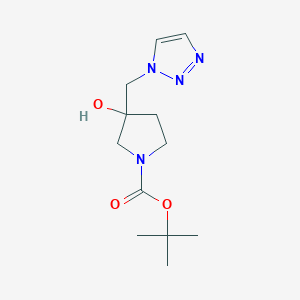

6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine” belongs to the class of organic compounds known as benzyl cyanides . It is related to the compound “PF-04254644”, an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The reaction mixture is typically cooled and poured into ice water, and the resulting solid is filtered and recrystallized .科学的研究の応用

Chemical Synthesis and Molecular Structures

Nucleophilic Ring-Opening Reactions

This compound and related structures are involved in nucleophilic ring-opening reactions. For instance, trans-2-Aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with arylhydrazines produce dihydropyrazoles, demonstrating the compound's role in complex chemical synthesis and its potential utility in creating novel molecular structures (Sathishkannan et al., 2017).

Synthesis of Heterocyclic Compounds

Research indicates that derivatives of this compound are used in synthesizing diverse heterocyclic structures, such as pyrazolo[1,5-a]pyridines and pyridazinones, showcasing its versatility in creating pharmacologically active molecules (Johnston et al., 2008).

Pharmacological Potential

Development of Analgesic Agents

Derivatives of this compound have been investigated for their potential as analgesic agents. The design and synthesis of specific derivatives have shown promising results in in vivo studies using animal models (Aggarwal et al., 2020).

Antimicrobial Activity

Certain derivatives of 6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine have been studied for their antimicrobial activity. These studies focus on the synthesis of novel compounds and their subsequent evaluation against various microbial strains (El-Mariah et al., 2006).

作用機序

Target of Action

Similar compounds have been found to inhibit pathways such as flt3-itd and bcr-abl . These pathways are often associated with certain types of cancers, including leukemia.

Mode of Action

It is suggested that it may inhibit the aforementioned pathways, potentially leading to a decrease in cancer cell proliferation .

Biochemical Pathways

Inhibition of these pathways could lead to decreased cancer cell proliferation .

Result of Action

Based on its suggested targets, it may lead to decreased cancer cell proliferation .

特性

IUPAC Name |

6-cyclopropyl-N-(1-methylpyrazol-4-yl)pyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-16-7-9(6-12-16)13-11-5-4-10(14-15-11)8-2-3-8/h4-8H,2-3H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMLUWJJUHJNMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC2=NN=C(C=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2978848.png)

![(5S)-5-methyl-5-[(1S)-4-methyl-5-oxo-3-cyclohexenyl]-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2978851.png)

![N-[4-[[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]phenyl]acetamide](/img/structure/B2978853.png)

![3-(2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2978854.png)

![5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thio)methyl)-N-(3-methoxyphenyl)furan-2-carboxamide](/img/structure/B2978861.png)

![4-butoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2978867.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2978868.png)